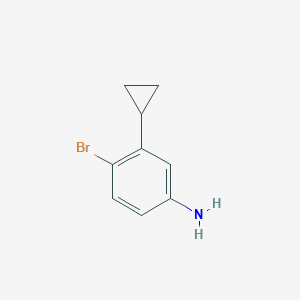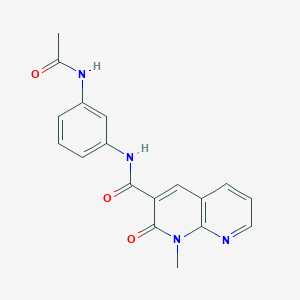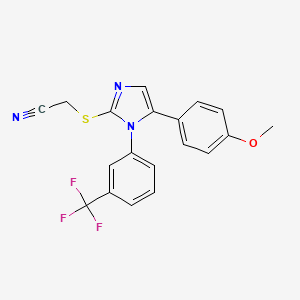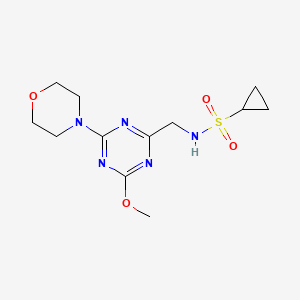![molecular formula C13H13N5O3S B2471962 4-[3-(1-Méthylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzènesulfonamide CAS No. 1005628-92-1](/img/structure/B2471962.png)
4-[3-(1-Méthylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide is a complex organic compound featuring a bipyrazole core linked to a benzene sulfonamide group
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medicinally, the compound has potential applications as a drug candidate. Sulfonamides are known for their antibacterial properties, and the bipyrazole core may provide additional therapeutic benefits.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the bipyrazole core, followed by the introduction of the benzene sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.
Mécanisme D'action
The mechanism of action of 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bipyrazole core may also interact with nucleic acids or other biomolecules, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide
- 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonic acid
- 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonyl chloride
Uniqueness
The uniqueness of 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide lies in its combination of a bipyrazole core with a sulfonamide group. This structure provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both pyrazole rings and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-[3-(1-methylpyrazol-3-yl)-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-17-7-6-11(15-17)12-8-13(19)18(16-12)9-2-4-10(5-3-9)22(14,20)21/h2-7H,8H2,1H3,(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUWTMGHQPANSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN(C(=O)C2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2471887.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)



![N-[2-(4-fluorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2471898.png)

![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)
